1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a propenyl group, which is further connected to a benzodioxole moiety
Preparation Methods
The synthesis of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety, which can be derived from catechol and formaldehyde.
Formation of the Propenyl Group: The benzodioxole is then subjected to a reaction with acrolein to form the propenyl group.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with an appropriate amine.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are commonly employed to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cell signaling.
Apoptosis Induction: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, leading to programmed cell death.
Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Piperine: Piperine, a compound found in black pepper, shares a similar benzodioxole moiety but differs in its overall structure and biological activity.
Benzodioxole Derivatives: Various benzodioxole derivatives have been studied for their anticancer and anti-inflammatory properties, but this compound stands out due to its unique combination of a pyrrolidine ring and a propenyl group.
Synthetic Cathinones: Compounds like N-ethylpentylone also contain a benzodioxole moiety but are primarily known for their stimulant effects rather than anticancer properties.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-7-1-2-8-15)6-4-11-3-5-12-13(9-11)18-10-17-12/h3-6,9H,1-2,7-8,10H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVDPKNPGHKJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74957-52-1 |
Source
|
Record name | Pyrrolidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.